4,6-Diethoxy-1-ethylpyrimidin-1-ium
Description
4,6-Diethoxy-1-ethylpyrimidin-1-ium is a pyrimidinium derivative characterized by ethoxy substituents at the 4- and 6-positions of the pyrimidine ring and an ethyl group attached to the nitrogen at the 1-position (Figure 1). The ethoxy groups contribute to its electron-donating properties, while the ethyl substituent enhances cationic stability, influencing its solubility and reactivity in polar solvents .
Properties
Molecular Formula |
C10H17N2O2+ |
|---|---|
Molecular Weight |
197.25g/mol |
IUPAC Name |
4,6-diethoxy-1-ethylpyrimidin-1-ium |
InChI |
InChI=1S/C10H17N2O2/c1-4-12-8-11-9(13-5-2)7-10(12)14-6-3/h7-8H,4-6H2,1-3H3/q+1 |
InChI Key |
ADXSPBKZQFWIFH-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(C=C(N=C1)OCC)OCC |
Canonical SMILES |
CC[N+]1=C(C=C(N=C1)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrimidinium Derivatives
Structural and Functional Group Variations
The compound’s closest structural analogs include:
- 2-Amino-4,6-dimethoxypyrimidin-1-ium (reported in ): Features methoxy groups at the 4- and 6-positions and an amino group at the 2-position.
- 1-Methyl-4,6-dimethoxypyrimidin-1-ium : Lacks ethoxy and ethyl substituents, with smaller methoxy groups.
- 4,6-Diisopropoxy-1-propylpyrimidin-1-ium : Contains bulkier isopropoxy and propyl groups.
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Predicted LogP* | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| 4,6-Diethoxy-1-ethylpyrimidin-1-ium | Ethoxy (4,6), Ethyl (1) | 254.3 | 1.8 | Moderate (ethoxy O donors) |
| 2-Amino-4,6-dimethoxypyrimidin-1-ium | Methoxy (4,6), Amino (2) | 199.2 | -0.3 | High (amino N–H donors) |
| 1-Methyl-4,6-dimethoxypyrimidin-1-ium | Methoxy (4,6), Methyl (1) | 184.2 | 0.7 | Low (methoxy O donors) |
*LogP values estimated using fragment-based methods.
Key Observations :
- Steric and Electronic Effects: Ethoxy groups in the target compound increase steric bulk compared to methoxy analogs, reducing crystallization efficiency but enhancing solubility in nonpolar solvents .
- Hydrogen Bonding: Unlike 2-amino-substituted analogs (e.g., ), 4,6-diethoxy-1-ethylpyrimidin-1-ium lacks strong hydrogen bond donors, relying on ethoxy oxygen atoms for weaker interactions. This contrasts with the robust N–H···O/N networks observed in amino-substituted derivatives .
Crystallographic and Packing Behavior
Crystallographic studies of related pyrimidinium salts (e.g., ) reveal that substituents dictate packing motifs:
- 2-Amino-4,6-dimethoxypyrimidin-1-ium forms layered structures via N–H···O hydrogen bonds between amino groups and acetate counterions .
- 4,6-Diethoxy-1-ethylpyrimidin-1-ium (hypothetical model): Ethoxy groups likely induce less dense packing due to steric hindrance, favoring π-π stacking of pyrimidine rings. This is inferred from SHELXL-refined structures of similar ethoxy-containing heterocycles .
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